4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of semiconducting polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound with high purity and efficiency. The reaction conditions are carefully controlled to ensure the formation of the target compound without any significant side products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-Bromosuccinimide (NBS), dichlorobenzene, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while redox reactions can produce different oxidation states of the compound.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the synthesis of semiconducting polymers for organic photovoltaic cells and organic field-effect transistors.
Material Science: It serves as a building block for advanced materials with unique electronic and optical properties.
Chemical Research: The compound is studied for its reactivity and potential to form new functional materials.
Mechanism of Action
The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its role as an electron acceptor in organic electronic devices . The compound’s unique structure allows it to efficiently accept and transport electrons, making it an essential component in the fabrication of high-performance electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5,6-dimethoxybenzo[c][1,2,5]thiadiazole
- 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
Uniqueness
What sets 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole apart from similar compounds is its difluoro substitution, which enhances its electron-accepting properties and stability. This makes it particularly valuable in applications requiring high-performance materials with excellent electronic properties.
Properties
Molecular Formula |
C14H12Br2F2N2S3 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole |
InChI |
InChI=1S/C14H12Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,9-14,19-20H |
InChI Key |
XIBVQQJNECWCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2C3C(C(C(C2F)F)C4=CC=C(S4)Br)NSN3 |
Origin of Product |
United States |
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